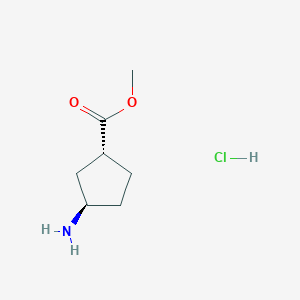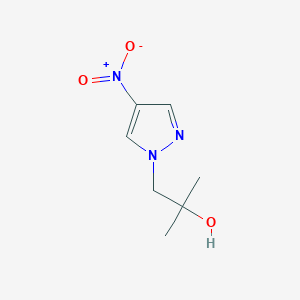![molecular formula C8H10BrN3 B1400760 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine CAS No. 1227075-76-4](/img/structure/B1400760.png)
7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine
Vue d'ensemble
Description
“7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine” is a chemical compound with the CAS Number: 1227075-76-4 . It has a molecular weight of 228.09 . The compound is a solid at room temperature .
Physical And Chemical Properties Analysis
“7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Electrochemical Properties and Reactions
- Electrochemical Reduction : The compound undergoes electrochemical reduction in hydroorganic or aprotic media, leading to 1,4-dihydro derivatives, which can isomerize or debromhydrate. This process forms 1,2,3,4-tetrahydropyridopyrazines (Armand, Chekir, & Pinson, 1978).
Chemical Synthesis and Modification
- Heterocyclic Compound Synthesis : The compound is used in the synthesis of various heterocyclic structures, including pyrazino-fused carbazoles and carbolines. These structures are achieved through palladium-catalyzed couplings and subsequent cyclizations (Lassagne et al., 2018).
- Optoelectronic Materials : Dipyrrolopyrazine derivatives, synthesized through regio-selective amination of dihalo-pyrrolopyrazines, show promise as organic materials for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Crystal Structures and Molecular Analysis
- Crystal Structure Studies : Research on the crystal structures of derivatives like 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine contributes to the understanding of molecular arrangements and interactions (Popek & Crundwell, 2019).
Biological and Antitumor Properties
- Antitumor Activity : Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates exhibit antitumor potential against various human tumor cell lines. This research provides insights into structure-activity relationships and potential mechanisms of action for cell growth inhibition (Rodrigues et al., 2021).
Miscellaneous Applications
- Corrosion Inhibition : Pyrazine derivatives, including 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine, have been evaluated for their potential as corrosion inhibitors for steel, using quantum chemical calculations and molecular dynamics simulations (Obot & Gasem, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXJBAANRSQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)NCCN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one](/img/structure/B1400682.png)


![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)


methylamine](/img/structure/B1400694.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)


![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)